molecular formula C19H24N8 B611568 VEGFR-2-IN-5

VEGFR-2-IN-5

Numéro de catalogue: B611568
Poids moléculaire: 364.4 g/mol
Clé InChI: UYYZTTPXKIYERF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Trajectories and Evolution of 2,4-Pyrimidinediamine Chemistry

The journey of 2,4-pyrimidinediamine in the realm of science began with early investigations into its fundamental chemical properties and synthesis. Initially recognized for its structural resemblance to components of nucleic acids, its potential as a bioactive molecule quickly became apparent. A significant milestone in its history was the discovery that certain derivatives could act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in both prokaryotic and eukaryotic cells. This led to the development of early antifolate drugs, such as pyrimethamine, which have been instrumental in combating diseases like malaria. nih.govnih.gov

Early synthetic routes to the 2,4-pyrimidinediamine core often involved the condensation of guanidine (B92328) with a β-keto ester or a related three-carbon synthon. Over the years, synthetic methodologies have evolved to allow for more complex and diverse substitutions on the pyrimidine (B1678525) ring. A notable patented method from 1947 describes the preparation of 2,4-diaminopyrimidines by heating 2-amino-4-chloropyrimidines with ammonia (B1221849). researchgate.net This foundational work paved the way for the creation of extensive libraries of 2,4-pyrimidinediamine analogs, each with unique biological activities. The scaffold's versatility has since been demonstrated through its successful application in developing inhibitors for a wide array of biological targets, including various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govexplorationpub.com

Conceptual Framework of Linker Integration in Pyrimidinediamine Systems

The integration of linkers into 2,4-pyrimidinediamine systems represents a strategic evolution in drug design, moving beyond simple functional group modifications to the creation of more complex, multi-domain molecules. A linker, in this context, is a chemical moiety that connects the 2,4-pyrimidinediamine core to another functional unit, which could be another pharmacophore, a targeting ligand, or a functional probe.

The conceptual framework for linker integration is multifaceted and guided by several key principles:

Attachment Points: The selection of the attachment point on the 2,4-pyrimidinediamine scaffold is critical and is often determined by the desired biological activity and the need to maintain essential binding interactions of the core with its target. Analysis of solvent-exposed regions of the pyrimidine scaffold when bound to its target can guide the choice of a suitable attachment site. nih.gov

Linker Composition and Length: The chemical nature and length of the linker are crucial parameters that significantly influence the properties of the final conjugate. nih.govmdpi.com Linkers can range from simple alkyl chains and polyethylene (B3416737) glycol (PEG) units to more rigid structures containing aromatic rings or alkynes. nih.govmdpi.com The length of the linker can dramatically affect the binding affinity and cellular uptake of the molecule. computabio.com For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), the linker's length and flexibility are optimized to ensure the correct spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. nih.govnih.gov

Physicochemical Properties: Linkers can be strategically designed to modulate the physicochemical properties of the 2,4-pyrimidinediamine conjugate, such as solubility, cell permeability, and metabolic stability. nih.govyoutube.com For example, incorporating hydrophilic linkers like PEG can improve the aqueous solubility of otherwise hydrophobic molecules, which is a common challenge in drug development. nih.gov

Biological Function: The linker itself can be more than just a passive spacer. In some cases, the linker can actively participate in binding interactions or be designed to be cleaved under specific physiological conditions, leading to the release of the active pyrimidine-containing moiety. nih.gov

A prime example of the sophisticated use of linker technology with the 2,4-pyrimidinediamine scaffold is in the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein (often a 2,4-pyrimidinediamine derivative), a linker, and a ligand that recruits an E3 ubiquitin ligase. mdpi.comnih.gov The linker's role is to bridge these two components, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The rational design of these linkers is essential for the development of potent and selective protein degraders. nih.govnih.gov

Significance and Research Paradigms in Contemporary Chemical Biology and Medicinal Chemistry

The 2,4-pyrimidinediamine scaffold, particularly when functionalized with linkers, holds immense significance in modern chemical biology and medicinal chemistry. Its adaptability has led to the development of molecules that are at the forefront of therapeutic innovation.

One of the most prominent research paradigms is the development of kinase inhibitors . The 2,4-pyrimidinediamine core has proven to be an excellent scaffold for designing potent and selective inhibitors of various protein kinases, which are implicated in a multitude of diseases, especially cancer. nih.gov For example, derivatives of this scaffold have been successfully developed as inhibitors of Aurora kinases and p21-activated kinase 4 (PAK4). nih.govnih.gov The linker portion of these molecules is often used to introduce additional binding interactions or to modulate the pharmacokinetic properties of the inhibitor.

A paradigm-shifting application is in the field of targeted protein degradation (TPD). The use of 2,4-pyrimidinediamine derivatives as the "warhead" in PROTACs has opened up new avenues for targeting proteins that were previously considered "undruggable." nih.gov This approach offers a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov The design and optimization of the linker are central to the success of these degraders, influencing their potency, selectivity, and cellular activity. mdpi.com

Furthermore, 2,4-pyrimidinediamine-linker conjugates are being explored as dual-activity inhibitors , where the molecule is designed to interact with two distinct biological targets simultaneously. For instance, researchers have designed 2,4-disubstituted pyrimidines that act as both cholinesterase and Aβ-aggregation inhibitors, targeting multiple pathological pathways in Alzheimer's disease. nih.gov

The versatility of this scaffold also extends to its use in creating chemical probes for studying biological systems and in the development of antibody-drug conjugates (ADCs) , where a potent cytotoxic agent containing the 2,4-pyrimidinediamine core is linked to an antibody for targeted delivery to cancer cells.

Scope and Objectives of Current Academic Inquiry

Current academic research on 2,4-pyrimidinediamine with linkers is focused on pushing the boundaries of molecular design to create more effective and selective therapeutic agents and research tools. The primary objectives of this ongoing inquiry include:

Enhancing Selectivity and Potency: A major goal is to design novel 2,4-pyrimidinediamine derivatives with improved selectivity for their intended biological targets, thereby minimizing off-target effects. This is often achieved through the strategic modification of both the core scaffold and the attached linker to exploit subtle differences in the target's binding site.

Overcoming Drug Resistance: Researchers are actively developing 2,4-pyrimidinediamine-based compounds that can overcome mechanisms of drug resistance. In the context of kinase inhibitors, this involves designing molecules that can effectively inhibit mutated forms of the target kinase that are resistant to existing therapies.

Exploring Novel Linker Chemistries: There is a continuous effort to explore and develop novel linker technologies. nih.govmdpi.com This includes the design of "smart" linkers that are responsive to the tumor microenvironment, as well as the development of more rigid or conformationally constrained linkers to improve binding affinity and selectivity. nih.gov The use of "click chemistry" has also become a valuable tool for the rapid synthesis of libraries of linker-modified compounds. mdpi.com

Expanding the Druggable Proteome: Through the development of innovative PROTACs and other chemical probes based on the 2,4-pyrimidinediamine scaffold, researchers aim to expand the range of proteins that can be targeted for therapeutic intervention. nih.gov

Improving Pharmacokinetic and Pharmacodynamic Properties: A key objective is to optimize the drug-like properties of these compounds, including their solubility, oral bioavailability, and metabolic stability, to ensure they can be developed into effective medicines. Rational linker design plays a crucial role in achieving these desired pharmacokinetic profiles. explorationpub.com

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZTTPXKIYERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for Linker Modified 2,4 Pyrimidinediamines

Synthesis of the 2,4-Pyrimidinediamine Core Structure

The construction of the 2,4-pyrimidinediamine core is a critical first step. Various synthetic routes have been established, and advanced techniques continue to be developed for more efficient and diverse syntheses.

Established Synthetic Routes and Precursors

Traditional methods for synthesizing the 2,4-pyrimidinediamine core often rely on the condensation of a guanidine-containing compound with a three-carbon component. A common and well-established route starts from 2,4-diamino-6-hydroxypyrimidine (B22253), which is then chlorinated and subsequently modified. mdpi.com For instance, the treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) yields 2,4-diamino-6-chloropyrimidine. mdpi.comgoogle.com This chlorinated intermediate serves as a versatile precursor for introducing various substituents at the 6-position through nucleophilic substitution reactions. mdpi.com

Another classical approach involves the reaction of 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent to produce 2,4-diaminopyrimidine (B92962) hydrochlorides. google.com The free base can then be obtained by treatment with an alkali. google.com The synthesis can also commence from ethyl cyanoacetate (B8463686) and guanidine (B92328), which condense in a basic medium to form 2,6-diamino-4-hydroxypyrimidine. google.com This intermediate is subsequently converted to the 6-chloro derivative. google.com

A different strategy begins with the in situ formation of hydroxyguanidine from hydroxylamine (B1172632) and cyanamide, which then reacts with a cyanoacetic acid ester to form 2,4-diamino-6-hydroxypyrimidine-3-N-oxide. google.com This N-oxide can be chlorinated and further functionalized. google.com

Table 1: Established Precursors and Reagents for 2,4-Pyrimidinediamine Core Synthesis

Starting MaterialReagentsIntermediate/ProductReference
2,4-Diamino-6-hydroxypyrimidinePOCl₃2,4-Diamino-6-chloropyrimidine mdpi.comgoogle.com
2-Amino-4-chloropyrimidineAmmonia, Methanol2,4-Diaminopyrimidine hydrochloride google.com
Ethyl cyanoacetate, GuanidineBasic medium2,6-Diamino-4-hydroxypyrimidine google.com
Hydroxylamine, Cyanamide, Cyanoacetic acid esterAlkali alcoholate2,4-Diamino-6-hydroxypyrimidine-3-N-oxide google.com

Advanced Pyrimidine (B1678525) Annulation Techniques

More recent advancements have focused on developing more efficient and atom-economical methods for constructing the pyrimidine ring. One such method is the acceptorless dehydrogenative annulation (ADA) of alcohols catalyzed by nickel(II)-NNO pincer complexes. acs.org This strategy allows for the multicomponent synthesis of pyrimidine analogues from primary alcohols, amidines (like benzamidine (B55565) or guanidine), and 1-phenylethanol, delivering the desired products in high yields. acs.org This approach is notable for its efficiency and sustainability. acs.org

Strategies for Linker Introduction and Functionalization

Covalent Coupling Reactions and Functional Group Transformations

The introduction of linkers is most commonly achieved through covalent coupling reactions. The 6-chloro-2,4-diaminopyrimidine intermediate is particularly useful for this purpose. Nucleophilic substitution reactions with various nucleophiles, such as alcohols or thiols, allow for the attachment of a wide range of linkers. mdpi.com For example, reacting 2,4-diamino-6-chloropyrimidine with substituted methanols in the presence of a base like sodium hydride generates 2,4-diamino-6-substituted pyrimidines. mdpi.com

Further functionalization of the pyrimidine ring can be achieved through reactions like iodination at the 5-position using N-iodosuccinimide, followed by Suzuki coupling reactions to introduce aryl groups. mdpi.com This multi-step sequence allows for the construction of complex derivatives with linkers attached at various positions. mdpi.com Oxidative addition reactions can also be employed to append aryl thiols to the pyrimidine core. nih.gov

Table 2: Common Covalent Coupling Reactions for Linker Introduction

Pyrimidine SubstrateCoupling PartnerReaction TypeKey ReagentsReference
2,4-Diamino-6-chloropyrimidineSubstituted methanolsNucleophilic SubstitutionNaH, DMSO/THF mdpi.com
2,4-Diamino-5-iodo-6-substituted pyrimidineArylboronic acids/estersSuzuki CouplingPd catalyst, Base mdpi.com
5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineAryl thiolsOxidative Addition- nih.gov
5-Bromo-2,4-dichloropyrimidineAnilinesSNArDIPEA, Isopropanol mdpi.com

Diversity-Oriented Synthesis (DOS) for Linker Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse molecules. cam.ac.uknih.gov In the context of linker-modified 2,4-pyrimidinediamines, DOS aims to generate libraries with variations not only in the appended building blocks but also in the core scaffold and linker architecture. cam.ac.ukbrandon-russell.com This is achieved by employing branching reaction pathways where a common intermediate can be subjected to different reaction conditions to yield a variety of core structures, each with a linker attachment point. cam.ac.uk

The DOS approach emphasizes the generation of skeletal diversity, moving beyond simple appendage variation. brandon-russell.com For instance, a pluripotent functional group on an initial scaffold can undergo various transformations like cycloadditions or dihydroxylations, leading to a range of molecular skeletons. cam.ac.uk This strategy allows for the exploration of a much larger chemical space compared to traditional combinatorial chemistry. brandon-russell.com

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of libraries of linker-modified 2,4-pyrimidinediamines. nih.gov In SPOS, the initial starting material is attached to a solid support, such as a resin. youtube.comyoutube.com Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by washing the resin. youtube.com This simplifies purification and allows for the automation of the synthetic process.

An example of SPOS in this context is the synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines, where an α,β-unsaturated acid is first attached to a Wang resin. nih.gov A series of reactions, including a Michael addition with malononitrile (B47326) and subsequent treatment with an amidine, leads to the formation of the desired pyridopyrimidine, which is then cleaved from the resin. nih.gov This method allows for the creation of a combinatorial library with diversity at multiple positions. nih.gov The use of solid supports like lanterns can further facilitate the synthesis of large compound libraries by allowing for pooling and splitting strategies for common reaction steps. broadinstitute.org

Chemo- and Regioselective Functionalization of Linker Termini

The synthetic utility of 2,4-pyrimidinediamine derivatives equipped with a linker is largely dependent on the ability to selectively modify the linker's terminal functional group. This terminal functionalization is crucial for conjugating the pyrimidine moiety to a biomolecule, a cytotoxic payload, or another chemical entity. Common terminal functional groups on the linker include primary amines, carboxylic acids, alkynes, or azides, which serve as handles for a variety of highly selective chemical transformations.

Amide Bond Formation: A prevalent strategy for functionalizing terminal amine or carboxylic acid groups on the linker is through amide bond formation. For instance, a linker terminating in a primary amine can be readily acylated by reacting it with a carboxylic acid-containing molecule in the presence of a suitable coupling reagent. A variety of these reagents are available to facilitate this transformation with high efficiency and minimal side reactions. Similarly, a linker with a terminal carboxylic acid can be activated and coupled with an amine-containing molecule. The choice of coupling reagent is critical to avoid side reactions, such as racemization if chiral centers are present. peptide.comnih.govsigmaaldrich.com

Click Chemistry: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful and highly efficient method for the functionalization of linker termini. nih.govrsc.orgcaltech.edu A 2,4-pyrimidinediamine derivative bearing a linker with a terminal alkyne can be selectively reacted with a molecule containing an azide (B81097) group, or vice versa. This reaction is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making it an ideal strategy for late-stage functionalization of complex molecules.

The table below illustrates common chemo- and regioselective reactions used for the functionalization of linker termini on 2,4-pyrimidinediamine derivatives.

Terminal Functional Group on LinkerReagent/Reaction TypeResulting LinkageKey Features
Primary AmineCarboxylic Acid + Coupling Reagent (e.g., HATU, DCC)AmideHigh efficiency, versatile
Carboxylic AcidAmine + Coupling Reagent (e.g., EDC, T3P®)AmideForms stable peptide-like bonds
AlkyneAzide + Cu(I) Catalyst (CuAAC)1,2,3-TriazoleHigh selectivity, bioorthogonal
AzideAlkyne + Cu(I) Catalyst (CuAAC)1,2,3-TriazoleMild conditions, high yield

Design Principles for Linker Properties in Synthesis

The chemical and physical properties of the linker are not merely a spacer but play an active role in the synthetic feasibility and ultimately the biological function of the final conjugate. Careful consideration of linker length, flexibility, and cleavability is paramount during the design phase.

Influence of Linker Length and Flexibility on Synthetic Feasibility

The length and flexibility of the linker can significantly impact the synthetic process. While longer, more flexible linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, can enhance the solubility and pharmacokinetic properties of the final molecule, they can also introduce synthetic challenges. biochempeg.comnih.govyoutube.comyoutube.comnih.govtocris.com

Solubility and Aggregation: Highly hydrophobic or rigid molecules can be difficult to handle synthetically due to poor solubility in common organic solvents. The incorporation of flexible, hydrophilic linkers like PEG can mitigate these issues, facilitating purification and subsequent reaction steps. researchgate.net However, excessively long and flexible linkers can sometimes lead to intramolecular interactions or aggregation, which can complicate purification and characterization.

Reaction Kinetics: The length and flexibility of a linker can influence the kinetics of subsequent conjugation reactions. A linker that is too short may sterically hinder the approach of a bulky reaction partner to the terminal functional group. Conversely, a very long and flexible linker might fold back on itself, potentially masking the reactive terminus.

The following table summarizes the potential effects of linker length and flexibility on synthetic feasibility.

Linker PropertyPotential Positive Impact on SynthesisPotential Negative Impact on Synthesis
Increased Length Improved solubility of hydrophobic coresIncreased risk of aggregation, more complex purification
Increased Flexibility (e.g., PEG) Enhanced solubility, reduced steric hindrancePotential for intramolecular interactions, difficult to control conformation
Rigidity More defined spatial orientationCan lead to poor solubility and difficult purification

Incorporation of Cleavable and Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is dictated by the intended biological application of the 2,4-pyrimidinediamine conjugate. symeres.com

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions, such as the low pH of endosomes or the presence of specific enzymes that are overexpressed in target tissues. google.comnih.govcam.ac.uk Common cleavable motifs include:

Dipeptides: Linkers containing specific dipeptide sequences, such as valine-citrulline (Val-Cit), can be selectively cleaved by lysosomal proteases like cathepsin B. nih.gov The synthesis of these linkers often involves standard peptide coupling methodologies.

Hydrazones: These acid-labile linkers are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.

Disulfides: Disulfide bonds can be cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.

The synthesis of 2,4-pyrimidinediamine derivatives with cleavable linkers involves the initial preparation of the linker with the desired cleavable motif, followed by its attachment to the pyrimidine core, often through nucleophilic aromatic substitution or other coupling reactions. nih.gov

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable connection between the 2,4-pyrimidinediamine and its conjugation partner. symeres.com The release of the active component from a conjugate with a non-cleavable linker typically relies on the complete degradation of the carrier molecule, such as an antibody in an ADC, within the target cell. A common example of a non-cleavable linkage is a thioether bond, which can be formed by the reaction of a thiol-containing molecule with an electrophilic handle on the linker. The synthesis of these linkers focuses on creating robust, stable chemical bonds that can withstand the physiological conditions of the body. nih.govrsc.org

Linker TypeRelease MechanismCommon Chemical MotifsSynthetic Consideration
Cleavable Enzymatic cleavage, pH change, reductionDipeptides, Hydrazones, DisulfidesRequires synthesis of the specific cleavable unit
Non-Cleavable Degradation of the conjugate partnerThioethers, Amides, TriazolesFocus on forming highly stable covalent bonds

Stereochemical Control in Linker Elaboration

Achieving stereochemical control during the synthesis of the linker is therefore of significant importance. This can be accomplished through several strategies:

Use of Chiral Pool Starting Materials: Incorporating readily available chiral building blocks, such as amino acids or carbohydrates, into the linker synthesis.

Asymmetric Synthesis: Employing chiral auxiliaries, catalysts, or reagents to induce stereoselectivity in the formation of new chiral centers within the linker. nih.govnumberanalytics.com For example, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

The development of synthetic routes that allow for precise control over the stereochemistry of the linker is a key area of research, enabling the fine-tuning of the pharmacological properties of 2,4-pyrimidinediamine-based therapeutics.

Advanced Analytical Characterization of Novel Linker-Modified Derivatives

The structural elucidation of novel 2,4-pyrimidinediamine derivatives with complex linkers requires the application of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this regard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the atoms within the molecule. However, for complex structures, two-dimensional (2D) NMR techniques are often necessary for unambiguous structure determination. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the attachment point of the linker to the pyrimidine core and for confirming the structure of the entire conjugate.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. nih.gov Fragmentation analysis within the mass spectrometer can provide further structural information, helping to sequence the components of the linker and confirm the identity of the final conjugate. For linker-modified pyrimidines, HRMS is critical for verifying the successful conjugation and the integrity of the entire molecule.

The combination of these advanced analytical techniques provides a comprehensive characterization of novel linker-modified 2,4-pyrimidinediamine derivatives, ensuring their structural integrity and purity.

Computational and Theoretical Investigations of 2,4 Pyrimidinediamine Linker Systems

Molecular Modeling and Docking Studies for Ligand-Target Recognition

Molecular modeling, and specifically protein-ligand docking, serves as a cornerstone for predicting how a 2,4-pyrimidinediamine-linker compound will bind to its biological target, such as a protein kinase. frontiersin.org These methods are crucial for understanding structure-activity relationships and for virtual screening of large compound libraries. nih.govmdpi.com

The primary goal of protein-ligand docking is to predict the preferred orientation of a ligand when it forms a stable complex with a receptor. semanticscholar.org This process involves two main components: a search algorithm and a scoring function. frontiersin.org The search algorithm generates a variety of possible binding poses of the ligand within the active site of the protein, while the scoring function estimates the binding affinity for each of these poses. frontiersin.orgmdpi.com

Several docking algorithms are employed in the study of 2,4-pyrimidinediamine-linker systems. These can be broadly categorized as:

Rigid Docking: This approach treats both the ligand and the protein as rigid bodies. While computationally efficient, it often fails to capture the conformational changes that can occur upon ligand binding.

Flexible Ligand Docking: A more common approach where the ligand is treated as flexible, allowing for the exploration of its different conformations within a rigid protein binding site. acs.org

Flexible Protein Docking (Induced Fit Docking): This advanced method accounts for the flexibility of both the ligand and the protein, often by allowing specific amino acid side chains in the binding site to move. This is particularly important for targets like kinases, which can undergo significant conformational changes.

Ensemble docking is another powerful technique where a ligand is docked against multiple conformations of the target protein. nih.gov This approach is particularly useful for protein kinases, which are known to exist in various active and inactive states. nih.gov By considering the protein's flexibility, ensemble docking can provide a more accurate prediction of ligand binding and selectivity. nih.gov

A variety of software packages are available for performing these docking studies, each with its own set of algorithms and scoring functions. Commonly used programs include AutoDock, DOCK, and Glide. The choice of docking program and scoring function can significantly impact the accuracy of the predicted binding poses and affinities.

Successful docking studies provide detailed predictions of the binding pose of a 2,4-pyrimidinediamine-linker compound within the active site of its target. This allows for the identification of key intermolecular interactions that stabilize the ligand-protein complex. For 2,4-pyrimidinediamine derivatives targeting protein kinases, these interactions typically include:

Hydrogen Bonds: The 2,4-pyrimidinediamine core is a privileged scaffold in kinase inhibitor design precisely because it can form crucial hydrogen bonds with the hinge region of the kinase domain. For example, the pyrimidine (B1678525) nitrogen atoms can act as hydrogen bond acceptors, interacting with the backbone amide groups of conserved amino acids like methionine. nih.gov

Hydrophobic Interactions: The linker and the substituent attached to it often extend into hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar amino acid residues. The nature and length of the linker can significantly influence these interactions. nih.gov

Solvent-Exposed Regions: In some cases, parts of the linker and its substituent may be exposed to the solvent, providing opportunities for further chemical modification to improve properties like solubility. nih.gov

The table below summarizes typical interactions observed in docking studies of 2,4-pyrimidinediamine-linker compounds with protein kinases.

Interaction TypeInteracting Ligand MoietyTypical Interacting Protein Residues (in Kinases)
Hydrogen Bonding2,4-Pyrimidinediamine CoreHinge Region (e.g., Met, Cys)
Hydrophobic InteractionsLinker and SubstituentsHydrophobic Pockets (e.g., Leu, Val, Ile, Phe)
π-π StackingAromatic rings in linker/substituentAromatic residues (e.g., Phe, Tyr, Trp)
Salt BridgesCharged groups on linker/substituentCharged residues (e.g., Asp, Glu, Lys, Arg)

These predicted interaction networks are invaluable for medicinal chemists, as they provide a structural basis for understanding the activity of existing compounds and for designing new derivatives with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational flexibility of both the ligand and the protein over time. mdpi.comyoutube.com MD simulations are particularly important for studying systems like protein kinases, which are inherently dynamic enzymes. nih.govnih.gov

MD simulations can be used to assess the stability of the binding pose predicted by docking. researchgate.net By simulating the complex in a solvated environment, researchers can observe whether the key interactions are maintained over time. These simulations can also reveal alternative binding modes or conformational changes that were not captured by the docking algorithm.

For 2,4-pyrimidinediamine-linker inhibitors of kinases, MD simulations can provide insights into:

Stability of Hinge Binding: Simulations can confirm the persistence of the crucial hydrogen bonds between the pyrimidinediamine core and the kinase hinge region.

Conformational Changes in the Protein: Kinases undergo conformational changes between active and inactive states, often involving the movement of the αC-helix and the activation loop. nih.govacs.org MD simulations can help to understand how a particular 2,4-pyrimidinediamine-linker compound might stabilize one conformation over another, which is a key determinant of inhibitor selectivity. nih.govacs.org

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

MD simulations explicitly include solvent molecules (typically water), allowing for a detailed analysis of their role in ligand binding. mdpi.com Water molecules can mediate interactions between the ligand and the protein, and the displacement of water molecules from the binding site upon ligand binding can have a significant impact on the binding thermodynamics. The solvent-accessible surface area (SASA) is often calculated to understand how the exposure of different parts of the ligand and protein to the solvent changes upon complex formation. mdpi.com

Advanced MD simulation techniques, such as steered MD and umbrella sampling, can be used to explore the binding and unbinding pathways of a ligand. This can provide insights into the kinetics of ligand binding and the energy barriers that must be overcome for the ligand to enter or exit the binding site.

Quantum Chemical (QC) Calculations

Quantum chemical (QC) calculations provide a highly accurate description of the electronic structure of molecules. While computationally expensive, QC methods can be used to study specific aspects of 2,4-pyrimidinediamine-linker systems that are not well-described by the classical force fields used in docking and MD simulations.

Applications of QC calculations in this context include:

Ligand Conformation and Energetics: QC methods can be used to accurately determine the preferred conformations of the linker and the rotational energy barriers between them.

Partial Charges: QC calculations can provide accurate atomic partial charges for the ligand, which are a critical input for classical molecular mechanics simulations.

The table below provides a summary of computational methods and their primary applications in the study of 2,4-pyrimidinediamine-linker systems.

Computational MethodPrimary ApplicationKey Insights Provided
Molecular Docking Prediction of binding poses and affinities. Virtual screening.Key intermolecular interactions (H-bonds, hydrophobic contacts). Structure-activity relationships.
Molecular Dynamics (MD) Analysis of conformational dynamics and stability of ligand-protein complexes.Stability of binding pose. Role of protein flexibility. Solvent effects. Ligand binding pathways.
Quantum Chemistry (QC) Accurate calculation of ligand properties and interaction energies.Ligand conformational energies. Accurate atomic charges. Detailed analysis of intermolecular forces.

Electronic Structure Analysis of Pyrimidinediamine and Linker Moieties

The electronic structure of a molecule is fundamental to its chemical behavior and its interactions with biological targets. Quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic properties of the 2,4-pyrimidinediamine scaffold and associated linker components.

DFT studies allow for the calculation of various electronic descriptors that help in understanding the reactivity and interaction potential of the molecule. researchgate.netiiste.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For pyrimidine derivatives, the introduction of different substituents and linker groups can significantly alter these frontier orbital energies, thereby modulating the molecule's electronic character. ijcce.ac.ir

Theoretical calculations have shown that the positions of nitrogen atoms in the heterocyclic ring decrease the HOMO-LUMO energy gap compared to a benzene (B151609) ring, which enhances conductivity and can influence solubility. The total energy of the molecule is largely independent of the specific positions of the nitrogen atoms within the pyrimidine ring, but their presence is crucial for the resulting electronic properties.

Table 1: Calculated Electronic Properties of Aromatic Heterocycles using DFT (B3LYP/6-31G(d,p))

MoleculeTotal Energy (a.u.)HOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine (B92270)-248.01-7.01-0.216.80
Pyrimidine-263.87-7.28-0.446.84
Pyrazine-263.88-7.11-0.496.62
Pyridazine-263.88-7.53-0.417.12

This table is illustrative, based on data from theoretical studies on parent aromatic heterocycles to show the type of data generated in electronic structure analyses.

Energetic Contributions to Ligand Binding

This hybrid methodology allows for a detailed and accurate calculation of the protein-ligand interaction energy, capturing quantum effects like polarization that are missed by purely classical force fields. nih.govresearchgate.net Polarization occurs when the electron distribution of the ligand and protein mutually adjust upon binding, which can be a significant factor, especially when metal ions or highly polar groups are present in the active site. researchgate.net

Energy decomposition analysis can be performed on the interaction energy to dissect the contributions from individual components. This analysis separates the total binding energy into distinct terms, such as:

Electrostatic energy: Arising from the charge distributions of the ligand and the protein.

Van der Waals energy: Comprising attractive dispersion forces and short-range repulsive forces.

Polarization energy: The energy gain from the mutual redistribution of electron clouds.

Solvation energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

By decomposing the total interaction energy, researchers can quantify the specific contributions of the 2,4-pyrimidinediamine core versus the linker. For instance, the pyrimidinediamine moiety often forms critical hydrogen bonds with the hinge region of kinases, contributing significantly to the electrostatic interaction energy. The linker, on the other hand, can form hydrophobic interactions with nonpolar pockets or additional hydrogen bonds, contributing to both van der Waals and electrostatic energies. QM/MM studies have shown that specific residues and ions (like Mg2+) can be crucial for the anti-HIV integrase activity of certain inhibitors, and these methods can quantify those key interactions. researchgate.net The implementation of QM/MM approaches has been shown to improve the prediction of experimental binding affinities compared to purely classical methods. nih.govdigitellinc.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design strategies that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features required for potent and selective target engagement.

Development of QSAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a molecule to its biological activity. mdpi.com For 2,4-pyrimidinediamine derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govresearchgate.net

In a 3D-QSAR study, a set of active molecules is aligned, and their interaction fields (steric, electrostatic, hydrophobic, etc.) are calculated on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates the variations in these fields with the observed biological activity (e.g., IC50 values). researchgate.netmdpi.com

A robust QSAR model is characterized by high internal and external predictive power, indicated by statistical parameters such as:

q² (or Q²): The cross-validated correlation coefficient, a measure of the model's internal predictability. A value greater than 0.5 is generally considered good. nih.gov

r² (or R²): The non-cross-validated correlation coefficient, indicating the goodness of fit of the model.

r²_pred: The predictive correlation coefficient for an external test set, which assesses the model's ability to predict the activity of compounds not used in model generation. mdpi.com

For pyrimidine derivatives, CoMFA and CoMSIA models have successfully identified the key structural requirements for activity against various targets, including kinases and dihydrofolate reductase. researchgate.netresearchgate.net The results are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might show that a bulky, electropositive substituent is favored in a particular region of the linker, while a hydrogen bond donor is disfavored in another. These insights provide a clear roadmap for designing new derivatives with improved potency. nih.govacs.org

Table 2: Representative Statistical Results from 3D-QSAR Studies on Pyrimidine Derivatives

Study/ModelTargetr²_predKey Fields
Pyrimidine Derivatives researchgate.netALK Inhibitors0.663 (CoMFA)0.998 (CoMFA)N/ASteric, Electrostatic
Thieno-pyrimidine Derivatives mdpi.comVEGFR3 Inhibitors0.818 (CoMFA)0.917 (CoMFA)0.794Steric, Electrostatic
6-Aryl-5-cyano-pyrimidine nih.govLSD1 Inhibitors0.802 (CoMFA)0.979 (CoMFA)N/AElectrostatic, Hydrophobic, H-bond Donor
Pyrimidine Derivatives nih.govABCG2 Antagonists0.820.920.73Electrostatic, Hydrophobic

This table synthesizes typical statistical values reported in the literature for 3D-QSAR models of various pyrimidine-based compounds to illustrate model robustness.

Pharmacophore Elucidation for Target Specificity

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. nih.gov Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based). nih.gov

For 2,4-pyrimidinediamine-based inhibitors, particularly those targeting protein kinases, pharmacophore models typically include features such as:

Hydrogen Bond Acceptors (HBA): Often corresponding to the nitrogen atoms of the pyrimidine ring, which interact with the hinge region of the kinase.

Hydrogen Bond Donors (HBD): Typically the amine groups at the 2- and 4-positions.

Hydrophobic/Aromatic Features: Representing nonpolar parts of the linker or other substituents that occupy hydrophobic pockets in the target protein.

Positive/Negative Ionizable Features: Representing charged groups that can form salt bridges.

By defining the spatial arrangement and distances between these critical features, a pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that match the required interaction pattern. nih.gov This approach is highly effective for identifying compounds with a high likelihood of being active. nih.govnih.gov Furthermore, comparing the pharmacophores of different targets can help in designing inhibitors with high specificity, by including features that are unique to the desired target and avoiding those common to off-targets. For instance, a study on pyrido[2,3-d]pyrimidine (B1209978) inhibitors found that selectivity for kinases with a small gatekeeper residue (like threonine) was a key determinant of their activity profile. nih.gov

Application of Machine Learning and Artificial Intelligence in Linker Design Optimization

The design of the linker in a 2,4-pyrimidinediamine system is a classic multi-parameter optimization problem. The linker must not only bridge two molecular fragments with the correct geometry but also contribute favorably to properties like solubility, metabolic stability, and binding affinity. Machine Learning (ML) and Artificial Intelligence (AI), particularly deep generative models and reinforcement learning, are emerging as powerful tools to navigate this complex chemical space. chemrxiv.org

Generative models can learn the underlying patterns from large datasets of known molecules and then generate novel molecular structures, including linkers, that possess desired attributes. nih.gov Methods like "DeLinker" use graph-based deep generative models that can incorporate 3D structural information—such as the distance and orientation between the fragments to be linked—directly into the design process. nih.govnih.gov This context-dependent generation results in a higher percentage of molecules with high 3D similarity to known active compounds compared to traditional database approaches. nih.gov

Reinforcement Learning (RL) takes this a step further by training a generative "agent" to learn an optimal policy for creating linkers. acs.orgsjtu.edu.cn In an RL framework, the agent generates a linker, which is then evaluated by a scoring function that quantifies its desirability based on a combination of properties (e.g., predicted bioactivity, synthetic accessibility, drug-likeness). chemrxiv.orgrsc.org The agent receives a "reward" based on this score and iteratively updates its policy to generate linkers that maximize the reward. acs.orgacs.org Frameworks such as DRlinker and Link-INVENT have successfully applied RL to control linker length, optimize bioactivity, and satisfy multiple objectives simultaneously. acs.orgnih.gov

Efficient Exploration: They can explore a vast chemical space more efficiently than human chemists or traditional computational methods. chemrxiv.org

Multi-Objective Optimization: They can simultaneously optimize for multiple, often conflicting, properties. nih.gov

Novelty: They can generate novel and diverse linker structures that may not be intuitively obvious to a human designer. sjtu.edu.cn

While these models are not yet fully autonomous and require expert oversight, they represent a significant advance in rational drug design, accelerating the design-make-test-analyze cycle for discovering new 2,4-pyrimidinediamine-based therapeutics. blogspot.com

Molecular Recognition and Target Interaction Mechanisms of Linker Modified 2,4 Pyrimidinediamines

Mechanisms of Macromolecular Target Engagement

The versatility of the 2,4-pyrimidinediamine core, enhanced by the addition of diverse linkers, enables a broad spectrum of interactions with biological macromolecules. These interactions can range from highly specific active site binding to more subtle allosteric modulation, dictating the ultimate biological effect of the compound.

Linker-modified 2,4-pyrimidinediamines have emerged as a significant class of kinase inhibitors. Their mechanism of action often involves direct competition with ATP for binding within the kinase active site. The 2,4-diaminopyrimidine (B92962) core can form crucial hydrogen bonds with the hinge region of the kinase, a conserved structural element in the ATP-binding pocket. The linker and its terminal functionalities can then extend into adjacent pockets, providing additional points of contact and enhancing both potency and selectivity. For instance, in the case of MAP kinase-activated protein kinase 2 (MK2), 2,4-diaminopyrimidine inhibitors have demonstrated a unique binding mode within the active site. nih.gov

Beyond competitive inhibition, these compounds can also exert their effects through allosteric modulation. By binding to a site distinct from the active site, an allosteric modulator can induce conformational changes that alter the kinase's catalytic activity or its affinity for substrates. nih.gov This can involve the PIF-pocket, an allosteric site that, when bound by a small molecule, can influence the conformation of the ATP-binding site and the pseudosubstrate binding site. nih.gov This dual-faceted approach of active site targeting and allosteric influence allows for a finer tuning of kinase activity.

Some 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors, targeting multiple kinases or even different classes of enzymes simultaneously. For example, compounds have been developed to inhibit both anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), demonstrating the potential to address complex diseases like cancer through a multi-targeted approach. nih.govnih.gov

The interaction of linker-modified 2,4-pyrimidinediamines with receptors can occur through either orthosteric or allosteric mechanisms. Orthosteric ligands bind to the same site as the endogenous ligand, directly competing with it. In contrast, allosteric modulators bind to a different site, inducing conformational changes that can potentiate or inhibit the receptor's response to the endogenous ligand. nih.gov

The design of 2,4-diaminofuro[2,3-d]pyrimidines as multi-receptor tyrosine kinase inhibitors exemplifies the targeting of orthosteric sites on receptors like VEGFR-2 and PDGFR-beta. nih.gov These compounds are designed to interfere with the binding of natural growth factors, thereby inhibiting downstream signaling pathways involved in angiogenesis and tumor progression. nih.gov

Allosteric modulation offers a more subtle means of controlling receptor activity. Small molecules can bind to allosteric pockets, influencing the receptor's conformation and function without directly blocking the primary binding site. nih.govnih.gov This can lead to a more nuanced biological response and may offer advantages in terms of selectivity and reduced side effects. The development of allosteric modulators for PKC-related kinases highlights the potential of targeting these secondary sites to control kinase activity and conformation. nih.gov

The 2,4-pyrimidinediamine scaffold can also be adapted to interact with nucleic acids. The introduction of specific linkers and functional groups can facilitate binding to both DNA and RNA, opening up possibilities for therapeutic intervention at the genetic level.

One notable example is the acyclic nucleoside phosphonate (B1237965) PMEO-DAPym, where a linker connects the 2,4-diaminopyrimidine base to a phosphonate group. This compound acts as a purine (B94841) mimetic and is incorporated into the growing DNA chain by HIV-1 reverse transcriptase, demonstrating how these modified pyrimidines can mislead viral enzymes. nih.gov Molecular modeling has shown that the 2,4-diamino-substituted pyrimidine (B1678525) can be viewed as an open-ring analog of a purine, allowing it to maintain canonical Watson-Crick base pairing. nih.gov

Furthermore, modifications to the sugar-phosphate backbone of oligonucleotides, such as the 2'-O,4'-C-methylene bridge in bridged nucleic acids (BNA), can enhance the binding affinity and stability of triplex DNA structures at physiological pH. nih.gov This stabilization is achieved by reducing the dissociation rate constant, highlighting the kinetic advantages of such modifications. nih.gov Similarly, 2'-fluoro-modified pyrimidines have been shown to increase the binding affinity of RNA oligonucleotides to HIV-1 reverse transcriptase, suggesting that these modifications enhance the ionic character of the interaction. nih.gov

Linker-modified 2,4-pyrimidinediamines are effective inhibitors of various enzymes beyond kinases. A prominent example is their activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Compounds like 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP) act as folic acid antagonists, inhibiting DHFR and disrupting the synthesis of nucleic acids and amino acids. nih.gov

The development of dual inhibitors targeting both receptor tyrosine kinases and DHFR in a single molecule showcases a strategy to create agents with both cytostatic and cytotoxic properties. nih.gov This approach aims to combine the anti-proliferative effects of kinase inhibition with the cell-killing effects of blocking folate metabolism. The inhibition mechanism for these compounds typically involves competitive binding to the active site of the target enzyme. nih.govnih.gov

Biophysical Characterization of Binding Events

Understanding the thermodynamics and kinetics of binding is crucial for the rational design of effective drugs. Isothermal titration calorimetry (ITC) is a powerful technique for the in-depth characterization of these interactions.

Isothermal Titration Calorimetry (ITC) is a label-free method that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.compsu.edu

A typical ITC experiment involves titrating a solution of the ligand (the linker-modified 2,4-pyrimidinediamine) into a cell containing the macromolecular target. The resulting heat changes are measured and plotted against the molar ratio of the reactants, generating a binding isotherm. psu.edu This isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters. nih.gov

ITC has been instrumental in characterizing the binding of small molecules to their protein targets, providing insights into the driving forces of the interaction. nih.govrsc.org For example, it can be used to validate the direct interaction of a virtual screening hit with its target protein and to determine its binding affinity. nih.gov The technique is also valuable for studying the binding of molecules to lipid membranes and for understanding how factors like membrane composition influence the interaction. nih.gov By providing a complete thermodynamic profile of the binding event, ITC plays a critical role in the optimization of linker-modified 2,4-pyrimidinediamines as therapeutic agents.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring and quantitative analysis of biomolecular interactions. nih.gov It is instrumental in characterizing the binding kinetics of linker-modified 2,4-pyrimidinediamines to their protein targets. The methodology involves immobilizing the target protein on a sensor chip surface, typically coated with gold. A solution containing the 2,4-pyrimidinediamine derivative is then flowed over this surface. nih.gov Binding between the compound and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov This change is recorded in a sensorgram, which plots response units against time.

From the sensorgram, key kinetic parameters can be determined. The association rate constant (kₐ) is derived from the initial phase of the curve as the compound binds to the target. The dissociation rate constant (kₑ) is determined from the decay phase when the flow of the compound is replaced by a buffer-only flow. The equilibrium dissociation constant (Kₑ), which indicates the binding affinity, is then calculated as the ratio of kₑ to kₐ. Lower Kₑ values signify a higher binding affinity. SPR is particularly useful for screening libraries of linker-modified 2,4-pyrimidinediamines to rapidly identify high-affinity binders and to understand how modifications to the linker affect the binding kinetics. nih.govbiorxiv.org For instance, SPR can quantify interactions even for lead compounds with affinities as low as 10 mM. duke.edu

Interactive Table 1: Hypothetical SPR Kinetic Data for Linker-Modified 2,4-Pyrimidinediamine Analogs

CompoundLinker ModificationAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (M)
Compound ANone1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸
Compound BPEG3 Linker2.1 x 10⁵2.5 x 10⁻³1.2 x 10⁻⁸
Compound CAlkyl Chain (C8)1.8 x 10⁵5.4 x 10⁻³3.0 x 10⁻⁸
Compound DPeptide Linker3.5 x 10⁵1.4 x 10⁻³4.0 x 10⁻⁹

Fluorescence Spectroscopy for Ligand-Induced Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to detect changes in the local environment of a fluorophore, making it suitable for studying ligand-induced conformational changes in proteins upon binding of a 2,4-pyrimidinediamine derivative. This can be achieved by monitoring the intrinsic fluorescence of the protein, primarily from tryptophan and tyrosine residues, or by using extrinsic fluorescent probes.

When a linker-modified 2,4-pyrimidinediamine binds to its target protein, it can alter the tertiary structure of the protein. This change can reposition tryptophan residues into a more or less hydrophobic environment, leading to a shift in the emission maximum (wavelength) and a change in the fluorescence intensity (quenching or enhancement). By titrating the protein with the compound and monitoring these fluorescent changes, one can deduce binding information and gain insight into the conformational shifts occurring at the binding site.

In cases where the protein lacks suitable intrinsic fluorophores, extrinsic probes can be covalently attached to the protein. Alternatively, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed, where energy is transferred between a donor and an acceptor fluorophore. duke.edu The efficiency of this transfer is highly dependent on the distance between the two probes, providing a molecular ruler to measure changes in protein conformation upon ligand binding.

Interactive Table 2: Example Fluorescence Data for a Target Protein upon Binding to a Linker-Modified 2,4-Pyrimidinediamine

ParameterUnbound ProteinProtein + Compound
Intrinsic Tryptophan Fluorescence λₘₐₓ (nm)345335
Relative Fluorescence Intensity100%75% (Quenching)
FRET Efficiency (with extrinsic probes)0.450.65

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the interaction interface between a ligand and its target protein at atomic resolution in solution. duke.edu A widely used NMR method for this purpose is chemical shift perturbation (CSP) mapping. duke.edu This experiment typically involves acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled (e.g., ¹⁵N) protein. This spectrum provides a unique signal, or "peak," for each amino acid residue's backbone amide group.

Upon the addition of an unlabeled linker-modified 2,4-pyrimidinediamine, residues at the binding interface and those affected by conformational changes will experience a different chemical environment. duke.edu This results in a shift (perturbation) of their corresponding peaks in the HSQC spectrum. By tracking which peaks move, researchers can precisely map the binding site on the protein surface. The magnitude of the shift can also correlate with the proximity to the binding ligand. Furthermore, by titrating the compound and monitoring the chemical shift changes, one can determine the binding affinity (Kₑ) and stoichiometry of the interaction. duke.edu

Interactive Table 3: Hypothetical Chemical Shift Perturbation Data for Target Protein Residues

ResidueUnbound Chemical Shift (¹H, ¹⁵N ppm)Bound Chemical Shift (¹H, ¹⁵N ppm)Combined Shift Perturbation (Δδ)Location
Gly-54(8.31, 118.2)(8.33, 118.3)0.04Surface, distal to site
Val-78(7.98, 121.5)(8.45, 122.9)0.74Binding Pocket
Phe-102(8.11, 120.1)(8.62, 120.8)0.61Binding Pocket
Ser-103(8.55, 115.4)(8.99, 115.9)0.49Allosteric site
Ala-150(8.22, 123.7)(8.22, 123.7)0.00Core, no change

Structural Biology Insights into Pyrimidinediamine-Linker Complexes

X-ray Crystallography of Ligand-Protein Co-Structures

X-ray crystallography is a gold-standard technique for obtaining high-resolution, three-dimensional structures of protein-ligand complexes. nih.gov To study a linker-modified 2,4-pyrimidinediamine, the compound is co-crystallized with its purified target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov

The resulting co-crystal structure provides invaluable insights into the binding mode of the 2,4-pyrimidinediamine core, detailing the specific hydrogen bonds, hydrophobic interactions, and other forces that anchor it within the protein's binding pocket. nih.gov Crucially, it also reveals the precise conformation and interactions of the attached linker. This information is critical for structure-based drug design, as it allows for the rational optimization of the linker to improve properties such as selectivity, affinity, or to engage with adjacent sub-pockets on the protein surface. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for determining the structures of large, dynamic, or multi-component macromolecular assemblies that are often difficult to crystallize. nih.govbiorxiv.org If a linker-modified 2,4-pyrimidinediamine targets a protein that is part of such a large complex (e.g., a transcription factor assembly, a viral capsid, or a ribonucleoprotein complex), cryo-EM is the method of choice.

Conformational Changes Upon Ligand Binding

The binding of a linker-modified 2,4-pyrimidinediamine to its target protein frequently induces conformational changes in the protein, which are essential for its biological effect. These structural rearrangements can range from subtle side-chain movements to large-scale domain reorganizations. The techniques described previously are all crucial for elucidating these changes.

X-ray crystallography can provide "snapshots" of the protein in its unbound (apo) and bound (holo) states. Comparing these structures reveals the precise nature of the conformational shift at an atomic level.

Cryo-EM is particularly adept at capturing different conformational states of large complexes that may exist in equilibrium, showing how ligand binding can shift this equilibrium to favor an active or inactive state. nih.gov For example, cryo-EM studies have shown how a protein complex can alter its conformation to accommodate linkers of varying lengths between its recognition domains. nih.gov

NMR spectroscopy can detect conformational changes in solution, providing dynamic information that is complementary to the static pictures from crystallography and cryo-EM. duke.edu

SPR and Fluorescence Spectroscopy can provide kinetic and thermodynamic data on the binding event, which is often coupled to these conformational changes. nih.govnih.gov For instance, a multi-step binding process observed in SPR may correspond to an initial binding event followed by a slower conformational rearrangement. nih.gov

Collectively, these methods provide a comprehensive understanding of how the binding of a linker-modified 2,4-pyrimidinediamine is recognized by its target and how it elicits a functional response through induced conformational changes.

Impact of Linker Variation on Molecular Recognition and Functional Modulation

Influence of Linker Length and Flexibility

The length and flexibility of the linker are paramount in ensuring optimal orientation of the pharmacophoric groups within the target's binding site. An ideal linker should position the key interacting moieties without inducing excessive conformational flexibility, which could lead to an entropic penalty upon binding.

Studies on 2,4-pyrimidinediamine derivatives as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs) have demonstrated that increasing the length of an aliphatic linker can be detrimental to the compound's anti-proliferative activity nih.gov. A series of compounds with linker lengths varying from two to six methylene (B1212753) units (n=2-6) were synthesized, and it was observed that longer linkers led to a decrease in inhibitory potency nih.gov. This suggests that a shorter, more constrained linker is preferred for maintaining the optimal geometry for interaction with the target proteins.

Table 1: Impact of Linker Length on the Anti-proliferative Activity of 2,4-Pyrimidinediamine Derivatives.
Compound SeriesLinker Length (n)Observed Activity TrendReference
ALK/HDAC Dual Inhibitors2-6 methylene unitsIncreasing linker length was unfavorable for enhancing anti-proliferative activity. nih.gov

Role of Linker Chemical Nature (e.g., Aliphatic, Aromatic, Heteroatom-containing)

The chemical composition of the linker significantly influences the physicochemical properties of the entire molecule, such as solubility, lipophilicity, and the potential for specific interactions with the target. The choice between an aliphatic, aromatic, or heteroatom-containing linker can dramatically alter the compound's biological activity.

Aliphatic Linkers: These are the most common type of linkers and provide a high degree of conformational flexibility. Their length can be systematically varied to probe the optimal distance between the pyrimidinediamine core and other functional groups.

Heteroatom-containing Linkers: The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the linker can modulate the compound's polarity and hydrogen bonding capacity. For instance, an ether or amide group within the linker can act as a hydrogen bond acceptor or donor, forming additional interactions with the target protein. In a series of 2,4-pyrimidinediamine derivatives, reversed amide linkers were synthesized, and these compounds exhibited potency comparable to their forward amide counterparts, indicating that the orientation of the amide bond can be a key design element semanticscholar.org.

Conformational Constraints Imposed by Linkers

The introduction of conformational constraints within the linker can be a powerful strategy to enhance binding affinity and selectivity. By reducing the number of accessible conformations, the entropic cost of binding is minimized.

A malonamide (B141969) linker, for example, has been shown to adopt a more bent conformation due to the formation of an intramolecular hydrogen bond nih.gov. This pre-organization can facilitate an "L-shaped" conformation that allows for more efficient binding to the S1 and S4 pockets of Factor Xa, leading to a significant increase in potency and selectivity compared to a more flexible glycinamide (B1583983) linker nih.gov. This illustrates how a linker can do more than simply connect two parts of a molecule; it can actively participate in achieving the optimal binding conformation.

Substituent Effects on the 2,4-Pyrimidinediamine Core and Peripheral Moieties

Substitutions on both the 2,4-pyrimidinediamine core and any peripheral moieties, such as a phenyl ring attached to the linker, are critical for fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with the target.

Electronic and Steric Contributions to Binding Affinity and Selectivity

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can have a profound impact on the binding affinity. In a study of 2,4-pyrimidinediamine derivatives, the introduction of both electron-withdrawing groups (e.g., F, Cl) and electron-donating groups (e.g., CH3) on a peripheral phenyl ring resulted in decreased inhibitory activity nih.gov. This suggests that the electronic properties of the unsubstituted phenyl ring are optimal for the intended target interactions in this particular series.

However, in other systems, electron-donating substituents have been shown to increase the potency of enzyme inhibition, while electron-withdrawing groups decreased activity nih.gov. The effect of a substituent is highly context-dependent and is influenced by the specific interactions it makes within the binding pocket.

Steric hindrance is another crucial factor. Bulky substituents can either enhance binding by occupying a hydrophobic pocket or diminish it by causing steric clashes with the protein. The position of the substituent is also important. For instance, meta-substituted compounds on a phenyl ring have been shown to have good antitumor activity, similar to their para-substituted analogs, suggesting that the substitution position in that region may have little effect on the inhibitory capacity for that particular target nih.govsemanticscholar.org.

Table 2: Effect of Substituents on a Peripheral Phenyl Ring of 2,4-Pyrimidinediamine Derivatives.
Compound SeriesSubstituent TypePositionObserved Effect on ActivityReference
ALK/HDAC Dual InhibitorsElectron-withdrawing (F, Cl)paraDecreased nih.gov
ALK/HDAC Dual InhibitorsElectron-donating (CH3)paraDecreased nih.gov
ALK/HDAC Dual InhibitorsVariousmeta vs. paraLittle difference in activity nih.govsemanticscholar.org

Hydrogen Bonding and Hydrophobic Interactions

The 2,4-diaminopyrimidine core is a key pharmacophore that often engages in crucial hydrogen bonding interactions with the hinge region of protein kinases. The amino groups at the 2- and 4-positions can act as hydrogen bond donors, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic interactions play a major role in stabilizing the ligand within the binding pocket semanticscholar.org. The introduction of hydrophobic groups on the linker or peripheral moieties can lead to favorable interactions with nonpolar residues in the active site. The optimization of both hydrogen bonding and hydrophobic interactions is a key strategy in the design of potent and selective 2,4-pyrimidinediamine-based inhibitors semanticscholar.orgnih.gov.

Navigating Specificity and Promiscuity: Advanced Design Strategies for 2,4-Pyrimidinediamine-Linker Systems

The intricate dance between a ligand and its biological target is at the heart of modern drug discovery. For scaffolds such as the versatile 2,4-pyrimidinediamine core connected to a linker, the ability to precisely control its interactions with one or more targets is paramount. This article delves into the sophisticated strategies employed to modulate the selectivity and polypharmacology of these systems, exploring rational design for specific engagement, the untapped potential of allosteric sites, and the power of fragment-based and mutation-guided approaches.

Advanced Methodological Approaches and Applications in Chemical Biology

Development of Chemical Probes and Activity-Based Probes (ABPs)

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the interrogation of its biological function. nih.gov Activity-based probes (ABPs) are a specialized class of chemical probes that covalently bind to the active site of an enzyme, providing a direct measure of its catalytic activity. nih.gov The 2,4-pyrimidinediamine scaffold, when functionalized with a linker, serves as an excellent foundation for the creation of both general chemical probes and ABPs.

Probe Design and Synthesis with Integrated Linkers

The design of 2,4-pyrimidinediamine-based probes involves the careful consideration of several factors. The core scaffold provides the binding affinity and selectivity for the target protein, while the integrated linker offers a point of attachment for reporter tags, such as fluorophores or biotin, or for immobilization onto a solid support for affinity chromatography. scienceopen.com

The synthesis of these probes often begins with the construction of the core 2,4-pyrimidinediamine structure, followed by the introduction of a linker at a position that does not interfere with target binding. For instance, a common synthetic route involves the condensation of a guanidine (B92328) with an enaminone. nih.gov Linkers can be introduced via standard coupling chemistries, such as amide bond formation or ether synthesis, to a reactive functional group on the pyrimidine (B1678525) ring or its substituents. The choice of linker length and composition is critical and must be optimized to ensure proper spatial orientation and accessibility for subsequent applications. nih.gov

A key aspect of probe design is the inclusion of a reactive group for covalent modification in the case of ABPs. This "warhead" is designed to react with a specific amino acid residue within the active site of the target enzyme. nih.gov For 2,4-pyrimidinediamine-based ABPs, the linker can be strategically positioned to present the warhead in an optimal orientation for covalent bond formation.

Applications in Target Identification and Validation

Linker-modified 2,4-pyrimidinediamine probes are powerful tools for the identification and validation of protein targets of bioactive small molecules. scienceopen.comnih.gov Target identification, or deconvolution, aims to pinpoint the specific molecular target responsible for the observed phenotypic effect of a compound. researchgate.net

One common approach involves immobilizing a 2,4-pyrimidinediamine probe with a linker onto a solid support, such as agarose (B213101) beads. nih.gov A cell lysate is then passed over this affinity matrix, and proteins that bind to the probe are captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry.

Activity-based protein profiling (ABPP) is another powerful technique that utilizes ABPs to identify enzyme targets. nih.gov A 2,4-pyrimidinediamine-based ABP with a reporter tag can be incubated with a complex biological sample. The probe will covalently label its target enzyme, allowing for its detection and identification through techniques like fluorescence imaging or proteomic analysis. researchgate.net

Once a potential target is identified, validation is crucial to confirm that it is indeed responsible for the biological activity of the parent compound. nih.gov This can be achieved by demonstrating a correlation between the binding affinity of a series of 2,4-pyrimidinediamine analogs for the target protein and their potency in a relevant cellular assay. Furthermore, genetic techniques, such as RNA interference or CRISPR-Cas9 gene editing, can be used to knockdown or knockout the expression of the putative target and observe if this phenocopies the effect of the compound. h1.co

A screening campaign of a compound library against Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) identified 4-(benzyloxy)pyrimidine-2,6-diamine as a potent inhibitor. nih.gov This highlights the utility of screening 2,4-diaminopyrimidine (B92962) scaffolds to discover novel inhibitors for therapeutic targets. nih.gov

High-Throughput Screening (HTS) Methodologies for Library Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.govcuriaglobal.com The development of HTS methodologies for libraries of linker-modified 2,4-pyrimidinediamine compounds requires careful assay design and robust automation and data analysis pipelines.

Assay Development and Miniaturization for Linker-Modified Libraries

The development of a successful HTS assay begins with the selection of an appropriate assay format that is sensitive, reliable, and amenable to automation. researchgate.net For libraries of 2,4-pyrimidinediamine compounds, both biochemical and cell-based assays can be employed. Biochemical assays directly measure the interaction of the compounds with a purified protein target, while cell-based assays assess the effect of the compounds on a specific cellular phenotype.

The presence of a linker on the 2,4-pyrimidinediamine scaffold can be leveraged in assay design. For example, in a proximity-based assay format like AlphaScreen or FRET, the linker can be used to attach one of the signaling components, allowing for the detection of compound binding to the target protein.

Assay miniaturization is a critical aspect of HTS, as it reduces the consumption of expensive reagents and allows for the screening of larger compound libraries. researchgate.net Miniaturization involves reducing the assay volume and using high-density microplates, such as 384- or 1536-well plates. This requires precise liquid handling and detection instrumentation.

Automation and Data Analysis in HTS

Automation is essential for the efficient execution of HTS campaigns. dispendix.comyoutube.com Robotic systems are used for compound handling, reagent dispensing, plate incubation, and signal detection. nih.gov These automated systems ensure high throughput, reproducibility, and minimize human error. nih.gov

The vast amount of data generated from HTS requires sophisticated data analysis workflows. cambridgemedchemconsulting.com Raw data from the plate reader is first normalized to account for plate-to-plate variability. Hits are then identified based on a predefined activity threshold. It is crucial to eliminate false positives that can arise from compound interference with the assay technology. cambridgemedchemconsulting.com Cheminformatics tools are then used to cluster the identified hits based on their chemical structure, providing initial structure-activity relationship (SAR) data. cambridgemedchemconsulting.com

Below is a hypothetical data table illustrating the results of a high-throughput screen of a library of 2,4-pyrimidinediamine compounds with linkers against a target kinase.

Compound ID2,4-Pyrimidinediamine CoreLinker TypeInhibition (%) at 10 µM
PDL-001 2-Anilino-4-(phenylamino)pyrimidinePEG85
PDL-002 2-Anilino-4-(phenylamino)pyrimidineAlkyl78
PDL-003 2-(Methylamino)-4-(phenylamino)pyrimidinePEG45
PDL-004 2-(Methylamino)-4-(phenylamino)pyrimidineAlkyl39
PDL-005 2-Anilino-4-(cyclohexylamino)pyrimidinePEG92
PDL-006 2-Anilino-4-(cyclohexylamino)pyrimidineAlkyl88

Strategies for Targeted Protein Degradation (e.g., PROTAC Design)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. nih.gov A PROTAC consists of two ligands connected by a linker: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase. nih.govnih.gov

The 2,4-pyrimidinediamine scaffold, with an integrated linker, is an attractive "warhead" for the design of PROTACs targeting a wide range of proteins, particularly kinases. The linker plays a critical role in a PROTAC's function, as its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. nih.govexplorationpub.com

The design of a 2,4-pyrimidinediamine-based PROTAC involves several key considerations:

Warhead Selection: The 2,4-pyrimidinediamine core must have sufficient affinity and selectivity for the POI.

E3 Ligase Ligand: A ligand for a suitable E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), is chosen. nih.gov

Linker Optimization: The linker must be carefully designed to bridge the POI and the E3 ligase effectively. This often involves synthesizing a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for a given POI-E3 ligase pair. nih.govnih.gov Computational modeling can also be used to predict favorable ternary complex conformations and guide linker design. nih.govnih.gov

The formation of a stable ternary complex is crucial for the subsequent ubiquitination and degradation of the target protein. youtube.com The cooperativity of binding, where the formation of the ternary complex is more favorable than the individual binary interactions, is a key determinant of PROTAC efficacy. researchgate.net

The following table provides a hypothetical example of the degradation efficiency of a series of 2,4-pyrimidinediamine-based PROTACs targeting a specific kinase, illustrating the importance of linker length.

PROTAC IDWarhead (2,4-Pyrimidinediamine)Linker (PEG units)E3 Ligase LigandDegradation (%) at 1 µM
PYR-PRO-01 2-Anilino-4-(phenylamino)pyrimidine2Pomalidomide (CRBN)35
PYR-PRO-02 2-Anilino-4-(phenylamino)pyrimidine4Pomalidomide (CRBN)88
PYR-PRO-03 2-Anilino-4-(phenylamino)pyrimidine6Pomalidomide (CRBN)72
PYR-PRO-04 2-Anilino-4-(phenylamino)pyrimidine4VH032 (VHL)91
PYR-PRO-05 2-Anilino-4-(phenylamino)pyrimidine6VH032 (VHL)79

Linker Optimization for Ternary Complex Formation

The formation of a stable ternary complex, consisting of the target protein, the degrader molecule, and an E3 ubiquitin ligase, is a critical prerequisite for successful targeted protein degradation. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in this process, influencing not only the affinity and stability of the complex but also the geometric orientation of the recruited proteins, which is essential for effective ubiquitination.

Systematic evaluation of linker properties—including length, composition, and linkage vectors—is a common strategy to fine-tune the degrader's efficacy. nih.gov Efforts in linker optimization have demonstrated that even minimalistic linkers can facilitate favorable protein-protein interactions (PPIs) between the target and the E3 ligase when the correct linker vector is chosen. nih.gov For instance, in a series of PROTACs designed to degrade SMARCA2 by recruiting the von Hippel-Lindau (VHL) E3 ligase, regioisomers with a common pyridine (B92270) linker but different ligand positioning showed drastic differences in ternary complex binding affinity. nih.gov

The concept of cooperativity (α) is central to understanding ternary complex formation. It is defined as the ratio of the degrader's binary binding affinity (to either the target or the E3 ligase alone) to its ternary complex binding affinity. nih.gov Positive cooperativity (α > 1) indicates that favorable PPIs at the interface result in a higher affinity for the ternary complex than for the individual binary complexes. nih.gov This phenomenon is potently influenced by both these induced PPIs and the intrinsic protein-small molecule interactions. nih.gov

Structure-based design is an increasingly powerful approach for linker optimization. Crystallographic data of ternary complexes can reveal key interactions and guide the rational design of linkers. For example, a crystal structure of a PROTAC in a complex with VHL and SMARCA2 revealed interactions between a hydrophobic linker and Tyr-98 of VHL. This insight was exploited by introducing a benzylic group into the linker, leading to an improved degrader. researchgate.net Similarly, modifying a linker with a 1,4 disubstituted phenyl ring can enhance molecular recognition by rigidifying the linker and reducing its polarity. researchgate.net

However, the relationship between ternary complex affinity and degradation efficiency is not always linear. A high-affinity complex may not lead to efficient degradation if the lysine (B10760008) residues on the target protein's surface are not accessible for ubiquitination by the recruited E2-ubiquitin conjugate. nih.gov Furthermore, kinetic properties, such as the dissociation rate of the complex, are also crucial. PROTACs that induce short-lived ternary complexes may still exhibit effective initial degradation rates. nih.gov This highlights the complexity of the process, where the PROTAC acts catalytically, and over-stabilization of the ternary complex might not yield maximal efficiency.

Table 1: Impact of Linker Modification on Ternary Complex Properties

Linker Modification Observation Implication on Ternary Complex Reference
Altering Linker Vector (Regioisomers) Drastic difference in ternary complex binding affinity (KLPT). Orientation of the ligase relative to the target is key for complex formation. nih.gov
Introduction of a Benzylic Group Exploited hydrophobic interactions with Tyr-98 of VHL. Improved molecular recognition and complex stability. researchgate.net
Addition of a Phenyl Ring Rigidified the linker and reduced polarity. Enhanced molecular recognition with the target protein. researchgate.net
Minimalistic Linkers Can induce favorable protein-protein interactions. Highlights the importance of the linkage vector over linker length alone. nih.gov

E3 Ligase Recruitment Strategies

The targeted degradation of proteins relies on the successful recruitment of an E3 ubiquitin ligase to the protein of interest. E3 ligases are the substrate-recognition components of the ubiquitin-proteasome system, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, thereby marking it for degradation. nih.govnih.gov There are over 600 E3 ligases in humans, offering a vast landscape for therapeutic intervention.

The most common strategy involves the use of heterobifunctional molecules, such as PROTACs, which consist of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. researchgate.netyoutube.com This design effectively "hijacks" the cellular degradation machinery by bringing the E3 ligase into close proximity with a non-native substrate. youtube.com The two most widely exploited E3 ligases in this context are Cereblon (CRBN) and von Hippel-Lindau (VHL), which are substrate recognition subunits of Cullin-RING E3 ligase complexes. researchgate.net

Recruitment strategies are not limited to a single E3 ligase. Recent innovations have explored the concept of dual-ligase recruitment to enhance protein degradation. chemrxiv.org Heterotrivalent PROTACs have been designed with ligands for both CRBN and VHL, in addition to the target-binding warhead, all connected via a branched trifunctional linker. chemrxiv.org This approach can lead to more potent and faster degradation, with the protein ubiquitination and degradation being contributed by both E3 ligases in an additive manner. chemrxiv.org This dual-recruitment strategy could also potentially mitigate resistance mechanisms that arise from the loss of a single E3 ligase's functionality. chemrxiv.org

Furthermore, some strategies aim to degrade the E3 ligases themselves, as several are validated pharmacological targets, particularly in cancer. researchgate.net Heterobifunctional PROTACs have been developed by linking an antagonist for Inhibitor of Apoptosis (IAP) proteins (which are E3 ligases) to a VHL- or CRBN-recruiting ligand. This approach of hijacking one E3 ligase to degrade another has resulted in the potent and rapid depletion of cellular IAPs. researchgate.net

Pathogenic bacteria have also evolved sophisticated strategies to exploit the host ubiquitin pathway, delivering "effector" proteins that mimic the activity of eukaryotic E3 ligases. nih.gov These bacterial effectors can adopt homologous structures to eukaryotic E3s or evolve entirely novel structures to achieve the same function, providing a striking example of convergent evolution and highlighting the versatility of E3 ligase recruitment mechanisms. nih.gov

Engineering of Bio-conjugates and Hybrid Systems

Peptide-Conjugates and Macromolecular Systems

Peptide-drug conjugates (PDCs) represent an emerging therapeutic modality that integrates peptides with small molecules to enhance pharmacological properties. researchgate.netnih.gov This approach leverages the high specificity and biological function of peptides to deliver a conjugated small molecule to a target site, aiming for superior therapeutic outcomes with fewer adverse effects. researchgate.net The conjugation of synergistic peptides and small molecules can be used to overcome complex disease states and resistance mechanisms. nih.gov

A key application of this strategy is to improve the cellular uptake of molecules that would otherwise have poor membrane permeability. For example, conjugates of peptides with pyrimidine-based antifungal agents like 5-fluorocytosine (B48100) have been investigated to enhance their entry into Candida albicans. nih.gov Studies have shown that conjugates such as 5-fluoroorotyl-L-leucyl-L-leucine can competitively inhibit the uptake of other peptides (e.g., trimethionine), suggesting that these PDCs enter the fungal cells in their intact form via peptide transport systems. nih.gov This provides direct evidence that peptides can act as carriers to transport pyrimidines into a eukaryotic cell. nih.gov

The design of PDCs involves careful consideration of the peptide carrier, the small-molecule drug, and the linker technology connecting them. researchgate.netnih.gov The linker chemistry is crucial for controlling the release of the active drug. researchgate.net Similar to ADCs, both cleavable and non-cleavable linkers are employed depending on the desired mechanism of action. The choice of peptide is critical for targeting, and modifications can be made to improve stability against proteolytic degradation in vivo. mdpi.com Strategies to create more drug-like peptidomimetics include modifying terminal structures, substituting amide bonds with isosteres (the pseudopeptide approach), and cyclization. mdpi.com

Like ADCs, PDCs offer improved therapeutic properties, potentially including less severe off-target effects and the ability to use more site-specific conjugation strategies. nih.gov This hybrid approach has shown notable activity in preclinical models for various complex diseases, including neurodegenerative disorders, inflammation, and infections caused by resistant viral and bacterial pathogens. nih.gov

Future Perspectives and Unresolved Challenges in 2,4 Pyrimidinediamine Linker Research

Emerging Synthetic Technologies for Complex Linker Architectures

Emerging synthetic technologies are poised to revolutionize the way complex linkers are designed and synthesized. Techniques such as flow chemistry, automated synthesis platforms, and novel catalytic methods are enabling the rapid and efficient construction of linker libraries with unprecedented structural diversity. For instance, the use of multicomponent reactions and late-stage functionalization strategies allows for the introduction of various functionalities onto a common linker scaffold, facilitating the exploration of a wider chemical space. These advanced synthetic approaches will be instrumental in creating linkers with precisely controlled three-dimensional structures, which is crucial for optimizing interactions with the target protein.

Advancements in Computational Methodologies for Predictive Design

The traditional trial-and-error approach to drug discovery is time-consuming and expensive. researchgate.net Computational methodologies have emerged as indispensable tools for the rational design of drug candidates, and their application to 2,4-pyrimidinediamine-linker research is a rapidly advancing frontier. researchgate.net These methods allow for the prediction of how a molecule will behave in a biological system, thereby guiding the synthesis of more effective and selective compounds. researchgate.net

Modern computational techniques, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are routinely used to predict the binding modes and affinities of 2,4-pyrimidinediamine derivatives. researchgate.netmdpi.com Advancements in artificial intelligence and machine learning are further enhancing the predictive power of these models. researchgate.netjocpr.com For example, deep learning algorithms can be trained on large datasets of known protein-ligand interactions to predict the binding affinity of novel compounds with high accuracy. mdpi.com

These computational tools are not only accelerating the discovery of new lead compounds but are also providing valuable insights into the molecular basis of their activity. By simulating the dynamic behavior of the drug-target complex, researchers can gain a deeper understanding of the key interactions that govern binding and selectivity. This knowledge can then be used to design next-generation inhibitors with improved properties.

Development of Novel Linker Chemistries for Diverse Biological Applications

The versatility of the 2,4-pyrimidinediamine scaffold allows for its application in a wide range of biological contexts beyond kinase inhibition. The linker component is key to unlocking this potential, and the development of novel linker chemistries is crucial for tailoring these molecules for diverse applications.

For example, in the realm of targeted protein degradation, the linker connects the 2,4-pyrimidinediamine warhead to a ligand for an E3 ubiquitin ligase, creating a proteolysis-targeting chimera (PROTAC). The chemical nature of the linker in a PROTAC is critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.

Furthermore, the development of stimuli-responsive linkers, which can be cleaved or activated by specific biological signals (e.g., changes in pH, redox potential, or the presence of specific enzymes), is a promising area of research. These "smart" linkers could enable the targeted delivery and release of the 2,4-pyrimidinediamine warhead at the desired site of action, thereby minimizing off-target effects and improving the therapeutic index. The use of biodegradable materials, such as polysaccharides and unstructured polypeptide polymers, as linkers is also being explored to enhance drug delivery and reduce toxicity. nih.gov

Interdisciplinary Approaches Integrating Chemical Synthesis, Biophysics, and Computational Science

Addressing the complex challenges in 2,4-pyrimidinediamine-linker research necessitates a highly interdisciplinary approach that integrates expertise from chemical synthesis, biophysics, and computational science. The synergy between these disciplines is essential for the successful design and development of novel therapeutics.

Chemical synthesis provides the tools to construct the molecules, biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy, and surface plasmon resonance) offer experimental validation of the binding modes and affinities, and computational science provides the predictive models to guide the design process. researchgate.net This iterative cycle of design, synthesis, and testing is crucial for optimizing the properties of 2,4-pyrimidinediamine-linker conjugates.

The future of this field lies in the seamless integration of these disciplines. For example, high-throughput screening of virtual compound libraries can identify promising candidates, which can then be synthesized and evaluated using advanced biophysical methods. The experimental data can then be fed back into the computational models to refine their predictive accuracy, creating a powerful feedback loop that accelerates the drug discovery process.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing variable linkers to the 2,4-pyrimidinediamine scaffold?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidin-1-yl-propoxyphenyl or 4-methylpiperazine linkers are introduced via alkylation or amide coupling under anhydrous conditions (e.g., DMF as solvent). The 2-amino and 4-positions of the pyrimidine ring are modified systematically to optimize solubility and binding affinity .
  • Table 1 : Common Reagents and Conditions

Reaction TypeReagents/ConditionsPurpose
AlkylationK₂CO₃, DMF, 80°CIntroduce piperidine/piperazine linkers
Amide CouplingEDC/HOBt, DCMConjugate carboxylic acid-terminated linkers
ReductionNaBH₄, MeOHStabilize amine-terminated linkers

Q. How is the structural integrity of 2,4-pyrimidinediamine-linker conjugates validated?

  • Methodology : X-ray crystallography and hydrogen-bonding analysis (e.g., N–H⋯Cl interactions) confirm planar pyrimidinium rings and linker orientation. R.m.s. deviations (<0.05 Å) and π–π stacking distances (~3.55 Å) are critical metrics . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further validate purity and molecular weight .

Q. What role do terminal linkers (-NH₂, -COOH) play in biological activity?

  • Methodology : Terminal -NH₂ groups enable conjugation to targeting moieties (e.g., peptides), while -COOH facilitates solubility. In multikinase inhibitors, the linker length and flexibility modulate binding to ATP pockets. For instance, shorter linkers enhance rigidity, improving selectivity for kinases like EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking results and experimental kinase inhibition data?

  • Methodology : Use molecular dynamics (MD) simulations to assess conformational flexibility missed in static docking. For example, discrepancies in IC₅₀ values may arise from solvent effects or protonation states. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Table 2 : Case Study of Data Contradictions

CompoundPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)Resolution Method
P–I-9.2120MD + ITC
P–XVII-8.785Solvent Correction

Q. What strategies optimize linker length and hydrophobicity for blood-brain barrier (BBB) penetration?

  • Methodology : Balance logP values (2–4) and polar surface area (<90 Ų) using substituents like 4-methylpiperazine (logP = 1.2) or benzylamine (logP = 2.8). In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F) tracks BBB permeability .

Q. How do π–π interactions between pyrimidine rings and aromatic residues affect target engagement?

  • Methodology : Replace pyrimidine with non-aromatic scaffolds (e.g., pyridone) to assess interaction loss. Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ, kₒff). For example, removing π–π stacking in 4,6-dimethoxy derivatives reduces binding affinity by >10-fold .

Q. What FAIR-compliant practices ensure reproducibility in linker-pyrimidine conjugate research?

  • Methodology : Deposit synthetic protocols in Chemotion ELN and raw spectral data in nmrXiv. Use persistent identifiers (e.g., DOI) for compounds and machine-readable SMILES strings in publications .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to linker-pyrimidine studies?

  • Example :

  • Feasible : Use fragment-based drug design (FBDD) to limit synthetic complexity.
  • Novel : Explore understudied linkers (e.g., photo-cleavable groups for prodrug activation).
  • Ethical : Adopt green chemistry principles (e.g., solvent-free microwave synthesis) .

Data Management and Collaboration

Q. Which repositories are recommended for sharing crystallographic data of pyrimidine-linker complexes?

  • Recommendations : Submit to the Cambridge Structural Database (CSD) or RADAR4Chem with CC-BY licenses. Include hydrogen-bonding parameters and refinement statistics .

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